Guanosine-2'-monophosphate
Description
Contextualization within Nucleotide Biochemistry and RNA Structure
Nucleotides are the monomeric units of nucleic acids, the molecules that carry genetic information. Guanosine (B1672433) monophosphate (GMP), in its various isomeric forms, is a key nucleotide. wikipedia.orgbiologyonline.comcymitquimica.comyoutube.com Specifically, Guanosine-5'-monophosphate serves as a primary building block for ribonucleic acid (RNA), a vital molecule involved in the coding, decoding, regulation, and expression of genes. wikipedia.orgbiologyonline.comyoutube.com The structure of GMP, with its guanine (B1146940) base, ribose sugar, and phosphate (B84403) group, allows it to form phosphodiester bonds, creating the backbone of the RNA polymer. cymitquimica.com Beyond its structural role, GMP is integral to cellular metabolism and signaling pathways. cymitquimica.com It can be further phosphorylated to form guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP), which are essential for energy transfer and various metabolic processes. cymitquimica.com
Positional Isomerism and Biological Relevance of Guanosine Monophosphates (e.g., 2'-GMP, 3'-GMP, 5'-GMP)
The position of the phosphate group on the ribose sugar of guanosine gives rise to different isomers, each with distinct biological relevance. The three main positional isomers are Guanosine-2'-monophosphate (2'-GMP), Guanosine-3'-monophosphate (3'-GMP), and Guanosine-5'-monophosphate (5'-GMP).
Guanosine-5'-monophosphate (5'-GMP): This is the most well-known isomer and is a fundamental building block of RNA. wikipedia.org It is synthesized de novo in the body and plays a central role in various metabolic pathways. wikipedia.orgbiologyonline.com 5'-GMP is a precursor for the synthesis of GTP, a critical molecule for cellular energy and signaling. cymitquimica.com It also functions as a flavor enhancer in the food industry. wikipedia.org
This compound (2'-GMP): 2'-GMP is a purine (B94841) ribonucleoside 2'-monophosphate where the phosphate group is attached to the 2' position of the ribose sugar. nih.gov It is known to be an inhibitor of ribonuclease T1, an enzyme that cleaves RNA. nih.gov Research has shown that 2'-GMP, along with its 3' isomer, is a product of RNA degradation. nih.gov These non-canonical monophosphates are then metabolized to guanosine, which has neuroprotective and cell-protective roles. nih.gov
Guanosine-3'-monophosphate (3'-GMP): Similar to 2'-GMP, 3'-GMP is a ribonucleoside 3'-phosphate. drugbank.com It is also a product of RNA breakdown. nih.gov Studies have indicated that both 2'-GMP and 3'-GMP can be metabolized to guanosine, highlighting a salvage pathway for purine nucleosides. nih.gov
| Isomer | Phosphate Position | Key Biological Roles |
|---|---|---|
| Guanosine-5'-monophosphate (5'-GMP) | 5' carbon of ribose | Monomer for RNA synthesis, precursor for GTP, cellular metabolism, flavor enhancer. |
| This compound (2'-GMP) | 2' carbon of ribose | Product of RNA degradation, inhibitor of Ribonuclease T1, precursor for guanosine. |
| Guanosine-3'-monophosphate (3'-GMP) | 3' carbon of ribose | Product of RNA degradation, precursor for guanosine. |
Overview of this compound Derivatives (e.g., 2',3'-cyclic Guanosine Monophosphate)
A significant derivative of guanosine monophosphate is the cyclic form. While 3',5'-cyclic GMP (cGMP) is a well-studied second messenger, another important derivative is 2',3'-cyclic Guanosine Monophosphate (2',3'-cGMP) . This molecule is formed as an intermediate during the cleavage of RNA by certain ribonucleases. researchgate.net The enzyme binase, for instance, cleaves RNA and produces 2',3'-cGMP as an intermediate before its slower hydrolysis to 3'-GMP. researchgate.net
Recent research has highlighted the existence and biological roles of these non-canonical 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs) in both eukaryotes and prokaryotes. nih.govresearchgate.net In mammals, tissue injury can lead to RNA degradation and the production of 2',3'-cNMPs. nih.gov While the specific functions of 2',3'-cGMP are still being fully elucidated, it is known to be part of a pathway that leads to the production of guanosine, a nucleoside with protective effects on cells and organs. nih.gov In bacteria, 2',3'-cNMPs are produced in response to cellular stress and can influence phenotypes such as biofilm formation. researchgate.netpsu.edu
Another related and important cyclic dinucleotide is cyclic guanosine monophosphate–adenosine (B11128) monophosphate (cGAMP) . In mammalian cells, cGAMP is synthesized by the enzyme cGAS in response to the presence of cytosolic DNA, which can be a sign of infection or cellular damage. wikipedia.org This molecule, specifically 2'3'-cGAMP, acts as a crucial second messenger in the innate immune system, activating the STING pathway to induce a type I interferon response. wikipedia.org
Historical Trajectories in Guanosine Monophosphate Research
The journey to understand guanosine monophosphates and their roles began with the broader exploration of nucleic acids. Following the discovery of cyclic AMP (cAMP), researchers began to investigate the existence of other cyclic nucleotides. nih.gov Synthetic cGMP was first created in 1960, and its enzymatic degradation was demonstrated shortly after. nih.gov However, for many years, the biological functions of cGMP remained largely unknown, with research focusing more heavily on cAMP. wikipedia.org
A significant turning point in cGMP research occurred in the 1980s with two key discoveries: the identification of atrial natriuretic peptide (ANP) as a stimulator of cGMP synthesis and the discovery that nitric oxide (NO) activates soluble guanylyl cyclase to produce cGMP, which mediates vasodilation. wikipedia.org These findings firmly established cGMP as a critical second messenger in cellular signaling. wikipedia.orgpressbooks.pub
In parallel, the development of purine analogues for therapeutic purposes also contributed to the understanding of guanosine monophosphate metabolism. For instance, the synthesis of azathioprine (B366305) in 1957 as a masked form of 6-mercaptopurine (B1684380) provided a tool to study purine metabolic pathways. wikipedia.org Azathioprine is converted in the body to thioguanylic acid, which mimics guanylic acid and disrupts DNA and RNA synthesis, highlighting the critical role of guanosine monophosphate in cellular replication. wikipedia.org
The more recent discovery of 2',3'-cyclic nucleotides, including 2',3'-cGMP, in biological systems in 2009 has opened new avenues of research into the diverse roles of guanosine monophosphate derivatives in cellular stress responses and signaling. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFIAZWCCBCGE-UUOKFMHZSA-N | |
| Source | PubChem | |
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Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |
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| Record name | Guanosine 2'-monophosphate | |
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Metabolic Pathways and Biosynthesis of Guanosine Monophosphate Species
De Novo Purine (B94841) Biosynthesis Leading to Guanosine (B1672433) Monophosphate Production
The de novo synthesis of purine nucleotides is an energy-intensive process that constructs the purine ring structure from various small molecules. videohighlight.comnews-medical.net This pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a crucial branch point for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). news-medical.netontosight.aifrontiersin.org
The synthesis of GMP from IMP involves a two-step enzymatic process:
Oxidation of IMP to Xanthosine (B1684192) Monophosphate (XMP): The first step is catalyzed by the enzyme inosine monophosphate dehydrogenase (IMPDH). This reaction involves the oxidation of IMP to XMP. wikipedia.orgwikipedia.org
Amination of XMP to GMP: The second and final step is the conversion of XMP to GMP, a reaction catalyzed by GMP synthetase (GMPS). wikipedia.orgontosight.ai This enzyme utilizes the amide group from glutamine and requires energy in the form of ATP to attach an amino group to the C2 position of the xanthine (B1682287) base within XMP, thereby forming guanine (B1146940) and consequently GMP. videohighlight.comwikipedia.org
The de novo pathway is tightly regulated to meet the cell's demand for purine nucleotides. ontosight.ai This regulation is critical as imbalances in nucleotide pools can have significant physiological consequences. ontosight.ai In vertebrates, the enzymes involved in this pathway can assemble into a multi-enzyme complex known as the purinosome, which is thought to enhance the efficiency of the pathway by channeling intermediates between enzymes. nih.gov
Salvage Pathways for Guanosine and its Monophosphates
In addition to de novo synthesis, cells utilize salvage pathways to recycle purine bases and nucleosides from the breakdown of nucleic acids. frontiersin.orgfiveable.me These pathways are less energy-demanding than de novo synthesis and are crucial for maintaining nucleotide pools, especially in tissues with high rates of nucleic acid turnover. fiveable.me
The key enzymes involved in the guanine and guanosine salvage pathway are:
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme is central to the purine salvage pathway. fiveable.menih.gov It catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the free purine base guanine, directly forming guanosine monophosphate (GMP). fiveable.menih.gov This reaction efficiently recycles guanine back into the nucleotide pool. ontosight.ai
Guanosine Kinase: This enzyme facilitates the phosphorylation of the nucleoside guanosine to GMP, using ATP as the phosphate (B84403) donor. ontosight.aifiveable.me
Defects in the salvage pathways can lead to serious metabolic disorders. For instance, a deficiency in HGPRT is the cause of Lesch-Nyhan syndrome, a genetic disorder characterized by the overproduction of uric acid and severe neurological problems. ontosight.ai
Catabolism and Interconversion Dynamics of Guanosine Phosphates
The cellular pool of guanosine phosphates is in a constant state of flux, with continuous processes of breakdown (catabolism) and interconversion between different phosphorylation states. These dynamic processes are essential for maintaining nucleotide homeostasis and responding to the cell's metabolic needs.
Enzymatic Hydrolysis of Ribonucleic Acids Yielding 2'- and 3'-Monophosphates
The breakdown of ribonucleic acids (RNA) by various ribonucleases can yield nucleoside 2'-monophosphates and 3'-monophosphates, including 2'-GMP and 3'-GMP. The initial products of some RNA cleavage reactions are 2',3'-cyclic monophosphates. nih.govnih.gov These cyclic intermediates can then be hydrolyzed to either 2'- or 3'-monophosphates. For example, enzymes like RNA cyclase can convert 3'-phosphate termini of RNA chains into 2',3'-cyclic phosphates. nih.gov Other enzymes, such as certain 2',3'-cyclic phosphodiesterases (CPDases), can then hydrolyze the 2',3'-cyclic phosphodiester bond to produce a 2'-phosphomonoester. nih.govwikipedia.org This process is a part of RNA repair and processing pathways. nih.gov
Guanosine Monophosphate Reductase (GMPR) Activity in Converting Guanosine Monophosphate to Inosine Monophosphate
Guanosine monophosphate reductase (GMPR) is a key enzyme that catalyzes the irreversible, NADPH-dependent reductive deamination of GMP to inosine monophosphate (IMP). wikipedia.orgsinobiological.com This reaction is significant as it provides a route for converting guanosine nucleotides back to inosine nucleotides, which can then be used for the synthesis of adenosine nucleotides, thus helping to balance the intracellular pools of adenine (B156593) and guanine nucleotides. wikipedia.orgsinobiological.com The activity of GMPR is regulated by various factors, including the availability of its substrate, GMP, and allosteric effectors. nih.gov For instance, it is activated by GTP and inhibited by xanthosine 5'-monophosphate (XMP). wikipedia.org Phosphorylation of GMPR has also been shown to be critical for its enzymatic activity. nih.govduke.edu
Guanylate Kinase-Mediated Phosphorylation of Guanosine Monophosphate to Guanosine Diphosphate (B83284)
Guanylate kinase (GK or GUK1) is an essential enzyme that catalyzes the phosphorylation of GMP to guanosine diphosphate (GDP), using ATP as the phosphate donor. ontosight.aiprospecbio.comuniprot.org This is a crucial step in the synthesis of guanosine triphosphate (GTP), as GDP is the direct precursor for GTP. ontosight.ainih.gov The reaction is reversible, allowing the enzyme to also catalyze the conversion of GDP back to GMP. ontosight.ai Guanylate kinase plays a vital role in recycling GMP and, indirectly, cyclic GMP (cGMP). prospecbio.comuniprot.org The enzyme is highly conserved across various organisms, from bacteria to humans, highlighting its fundamental importance in nucleotide metabolism. prospecbio.com
| Enzyme | Function | Pathway |
| Inosine Monophosphate Dehydrogenase (IMPDH) | Catalyzes the oxidation of IMP to XMP. wikipedia.orgwikipedia.org | De Novo Biosynthesis |
| GMP Synthetase (GMPS) | Catalyzes the amination of XMP to GMP. wikipedia.orgontosight.ai | De Novo Biosynthesis |
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Converts guanine to GMP. fiveable.menih.gov | Salvage Pathway |
| Guanosine Kinase | Phosphorylates guanosine to GMP. ontosight.aifiveable.me | Salvage Pathway |
| Guanosine Monophosphate Reductase (GMPR) | Converts GMP to IMP. wikipedia.orgsinobiological.com | Catabolism/Interconversion |
| Guanylate Kinase (GK) | Phosphorylates GMP to GDP. ontosight.aiprospecbio.comuniprot.org | Interconversion |
Enzymatic Regulation and Molecular Interactions Involving Guanosine 2 Monophosphate
Ribonuclease Specificity and Guanosine-2'-monophosphate Formation
The formation of 2'-GMP is intrinsically linked to the action of specific ribonucleases (RNases) that cleave RNA molecules. Ribonuclease T1, in particular, demonstrates a high specificity for guanine (B1146940) nucleotides, playing a key role in the processes that can lead to the generation of guanosine (B1672433) monophosphate isomers.
Ribonuclease T1 (RNase T1), an endoribonuclease from Aspergillus oryzae, exhibits a profound specificity for cleaving RNA at the 3'-side of guanosine residues. Its interaction with the inhibitor 2'-guanylic acid (2'-GMP) has been extensively studied to understand this specificity. X-ray diffraction studies of the RNase T1-2'-GMP complex, resolved to a high resolution of 1.9 Å, reveal the precise molecular interactions that govern this recognition. nih.gov
In the enzyme-inhibitor complex, the 2'-GMP molecule is held in a distinct conformation. The guanine base adopts a syn-conformation, and the ribose sugar shows a C2'-endo pucker. nih.gov However, NMR studies of the complex in solution suggest a C3'-endo pucker for the ribose, highlighting potential conformational differences between the crystalline state and the solution phase. researchgate.net The binding of the guanine base is primarily achieved through hydrogen bonding and stacking interactions with amino acid residues in the enzyme's recognition loop, including Asn43, Asn44, and Tyr45, while Glu46 also contributes to specificity. nih.govresearchgate.netresearchgate.net The phosphate (B84403) group of 2'-GMP is anchored within the active site by interactions with the side chains of key catalytic residues: Tyr38, His40, Glu58, Arg77, and His92. nih.govresearchgate.net This network of interactions creates an environment with minimal local mobility, providing a stable framework for catalysis. nih.gov The structural arrangement strongly supports a mechanism where His40 or Glu58 acts as a general base, and His92 serves as a general acid during the cleavage reaction. nih.gov
| Feature | Description | Source(s) |
| Enzyme | Ribonuclease T1 (RNase T1) | nih.gov |
| Inhibitor | 2'-Guanosine Monophosphate (2'-GMP) | nih.gov |
| Resolution | 1.9 Å (X-ray diffraction) | nih.gov |
| 2'-GMP Conformation | syn-conformation (glycosyl torsion angle) | nih.gov |
| Sugar Pucker | C2'-endo (in crystal); C3'-endo (in solution) | nih.govresearchgate.net |
| Base Recognition Residues | Asn43, Asn44, Tyr45, Glu46 | nih.govresearchgate.netresearchgate.net |
| Phosphate Binding Residues | Tyr38, His40, Glu58, Arg77, His92 | nih.govresearchgate.net |
The cleavage of RNA by endoribonucleases like RNase A and RNase T1 is not a single-step hydrolysis but a two-step process involving a cyclic phosphate intermediate. frontiersin.org This mechanism is fundamental to understanding how these enzymes function and how different isomers of mononucleotides can be generated.
The first step is a transesterification reaction. frontiersin.org The 2'-hydroxyl group of the ribose adjacent to the scissile phosphodiester bond acts as a nucleophile, attacking the phosphorus atom. nih.gov This intramolecular attack results in the cleavage of the RNA backbone, producing two fragments: one with a new 5'-hydroxyl (5'-OH) terminus and another with a 2',3'-cyclic phosphodiester at its 3'-terminus. frontiersin.orgnih.gov
The second step involves the hydrolysis of the cyclic intermediate. frontiersin.org A water molecule, activated by an enzyme active site residue, attacks the 2',3'-cyclic phosphate. This reaction opens the cyclic phosphodiester ring, yielding a terminal 3'-phosphate. frontiersin.org It has been noted that the 2',3'-cyclic phosphodiesters are not merely transient intermediates confined to the active site but can be released into the medium as true products of the transesterification reaction. researchgate.net The subsequent hydrolysis to 3'-monophosphates occurs after the initial cleavage and cyclization of all susceptible phosphodiester bonds. researchgate.net This two-step process is a hallmark of a large family of ribonucleases and is crucial for RNA processing and degradation pathways. frontiersin.orgnih.govresearchgate.net
Regulation of Guanosine Monophosphate Reductase (GMPR) Activity
Guanosine monophosphate reductase (GMPR) is a key enzyme in the purine (B94841) salvage pathway, catalyzing the NADPH-dependent, irreversible reductive deamination of guanosine monophosphate (GMP) to inosine (B1671953) monophosphate (IMP). nih.govgenecards.org This reaction diverts guanine nucleotides away from guanosine triphosphate (GTP) synthesis and toward the adenine (B156593) nucleotide pool, thereby regulating the intracellular balance of purines. duke.edu
The activity of GMPR is not static but is subject to post-translational regulation, which provides a rapid mechanism to control nucleotide flux in response to cellular signals. A critical regulatory mechanism is the phosphorylation of the GMPR enzyme. nih.gov Research has identified that the ephrin receptor tyrosine kinase EPHA4 directly phosphorylates GMPR. nih.govresearchgate.net
This phosphorylation event occurs at a specific residue, Tyrosine 267 (Tyr267), and is described as being critical for the catalytic activity of GMPR. nih.govnih.gov The phosphorylation of Tyr267 enhances the enzyme's efficiency in converting GMP to IMP. nih.govresearchgate.net This finding reveals a direct link between a signal transduction pathway (ephrin receptor signaling) and the regulation of nucleotide metabolism, demonstrating that GMPR activity can be dynamically controlled to meet the cell's metabolic needs. nih.gov
The regulation of GMPR activity has significant downstream consequences for cellular signaling and behavior, primarily through its control over the intracellular pool of Guanosine Triphosphate (GTP). nih.govduke.edu By converting GMP to IMP, active GMPR effectively reduces the substrate available for GTP synthesis, leading to a depletion of the intracellular GTP pool. nih.govnih.gov This effect can be localized within the cell; for instance, EPHA4-mediated phosphorylation of GMPR has been shown to decrease GTP pools specifically in cell protrusions. nih.gov
This modulation of GTP availability directly impacts the function of small GTP-binding proteins, known as Rho GTPases, which are critical regulators of the actin cytoskeleton, cell motility, and invasion. duke.edunih.gov The activity of Rho GTPases like RAC1, RHOA, and RHOC is dependent on binding to GTP. nih.gov Increased GMPR activity, by depleting local GTP pools, leads to a decrease in the levels of active, GTP-bound forms of these proteins. nih.govnih.gov For example, the phosphorylation-driven activation of GMPR by EPHA4 results in the suppression of RAC1 activity. nih.govnih.gov This regulatory axis, where GMPR acts as a suppressor of melanoma invasion by down-regulating Rho GTPase activity, establishes a clear link between nucleotide metabolism and the control of cancer cell phenotypes. nih.govresearchgate.net
| Regulatory Event | Enzyme/Protein | Effect | Downstream Consequence | Source(s) |
| Phosphorylation at Tyr267 | GMPR | Increased catalytic activity (GMP -> IMP conversion) | Depletion of intracellular GTP pools | nih.govresearchgate.netnih.gov |
| Increased GMPR Activity | Rho GTPases (RAC1, RHOA, RHOC) | Decreased GTP availability | Reduced levels of active (GTP-bound) Rho GTPases | nih.govduke.edunih.gov |
| Guanosine Addition | N/A | Increased intracellular GTP levels | Increased cancer cell invasion | nih.govresearchgate.net |
Guanylate Cyclase Enzymes in Cyclic Guanosine Monophosphate Synthesis
While GMPR regulates the precursor pool for GTP, Guanylate Cyclase (GC) enzymes act directly on GTP to produce a critical second messenger, 3',5'-cyclic guanosine monophosphate (cGMP). nih.govwikipedia.org This process is a central component of various signal transduction pathways. frontiersin.org Guanylate cyclases catalyze the conversion of GTP into cGMP and pyrophosphate. nih.govwikipedia.org
There are two major classes of guanylate cyclases that are regulated by distinct signals. medchemexpress.com
Soluble Guanylate Cyclase (sGC): This form of the enzyme is found in the cytoplasm and functions as an intracellular receptor for nitric oxide (NO). nih.govfrontiersin.org The binding of NO to a heme prosthetic group on sGC triggers a conformational change that stimulates the synthesis of cGMP. nih.gov This pathway is fundamental for processes such as vasodilation and neurotransmission. nih.govmedchemexpress.com
Particulate Guanylate Cyclase (pGC): These are transmembrane receptors that possess an extracellular ligand-binding domain, a transmembrane domain, and an intracellular catalytic domain. medchemexpress.comresearchgate.net They are activated by the binding of peptide hormones, such as natriuretic peptides (e.g., ANP and BNP), to their extracellular domain. nih.gov This family includes at least seven isoforms (GC-A through GC-G) and is crucial for regulating processes like intestinal fluid homeostasis and blood pressure. nih.govmedchemexpress.comresearchgate.net
The synthesis of cGMP by these enzymes amplifies extracellular and intracellular signals, which are then transmitted downstream to effector proteins, including cGMP-dependent protein kinases and cGMP-gated ion channels, to elicit a physiological response. nih.govfrontiersin.org
Cyclic Nucleotide Phosphodiesterase (PDE) Control over Cyclic Guanosine Monophosphate Levels
The intracellular concentration of cGMP is not only determined by its rate of synthesis but also by its rate of degradation. Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze the 3',5'-cyclic phosphate bond of cyclic nucleotides, converting them into their inactive 5'-monophosphate counterparts. researchgate.netnih.gov By controlling the breakdown of cGMP, PDEs play a critical role in shaping the amplitude, duration, and spatial distribution of cGMP signaling. physiology.org The PDE superfamily is diverse, comprising 11 families (PDE1-PDE11) that exhibit varying selectivities for cAMP and cGMP. researchgate.netresearchgate.net
Several PDE families exhibit high specificity for the hydrolysis of cGMP. brieflands.com These include PDE5, PDE6, and PDE9.
PDE5 is a key enzyme in the regulation of cGMP signaling in various tissues, including the cardiovascular system. sigmaaldrich.combenthamdirect.com It specifically hydrolyzes cGMP and is involved in processes such as smooth muscle relaxation. sigmaaldrich.com The expression of the gene encoding PDE5 is notably abundant in the lungs of perinatal rats, suggesting its involvement in the transition to extrauterine life. nih.gov Selective inhibitors of PDE5 have been developed and are used to enhance cGMP signaling in therapeutic contexts. benthamdirect.comdrugbank.com
PDE6 is primarily found in the photoreceptor cells of the retina and is a crucial component of the visual transduction cascade.
PDE9 is another cGMP-specific PDE that has been identified. brieflands.com Increased expression of cGMP-specific PDE mRNAs has been observed in several types of human carcinomas. brieflands.com
The activity of these cGMP-specific PDEs ensures a rapid termination of the cGMP signal once the initial stimulus is removed, allowing for a precise and dynamic control of downstream physiological responses.
In addition to the cGMP-specific PDEs, several PDE families are capable of hydrolyzing both cAMP and cGMP. brieflands.com These dual-specificity enzymes, which include PDE1, PDE2, PDE3, PDE10, and PDE11, add another layer of complexity to cyclic nucleotide signaling by creating a potential for crosstalk between the cAMP and cGMP pathways. brieflands.comahajournals.org
PDE1 is unique in that its activity is stimulated by Ca²⁺ and calmodulin. ahajournals.org It has a similar affinity for cGMP across its different gene products (PDE1A, PDE1B, PDE1C), but the affinity for cAMP varies. ahajournals.org
PDE2 hydrolyzes both cAMP and cGMP. ahajournals.org Interestingly, the binding of cGMP to regulatory domains on PDE2 can allosterically activate the hydrolysis of cAMP. ahajournals.org
PDE3 is another dual-specificity PDE, and its activity can be competitively inhibited by cGMP. ahajournals.org
The ability of these enzymes to hydrolyze both cyclic nucleotides allows for intricate regulatory interactions. For example, by hydrolyzing cAMP, cGMP can indirectly influence cAMP-mediated signaling pathways through its effects on dual-specificity PDEs. This crosstalk is essential for the integrated regulation of various cellular functions.
Data Tables
Table 1: Overview of Guanylate Cyclases
| Enzyme Type | Activator(s) | Cellular Location | Primary Function |
| Soluble Guanylate Cyclase (sGC) | Nitric Oxide (NO) | Cytosol | Vasodilation, tissue homeostasis |
| Particulate Guanylate Cyclase (pGC) | Natriuretic Peptides (ANP, BNP, CNP) | Cell Membrane | Cardiovascular and renal homeostasis |
Table 2: Key Phosphodiesterase Families in cGMP Regulation
| PDE Family | Substrate Specificity | Key Regulatory Features |
| PDE5 | cGMP-specific | Important in cardiovascular system and smooth muscle. sigmaaldrich.combenthamdirect.com |
| PDE6 | cGMP-specific | Crucial for visual transduction in the retina. |
| PDE9 | cGMP-specific | Implicated in certain carcinomas. brieflands.com |
| PDE1 | Dual (cAMP and cGMP) | Activated by Ca²⁺/calmodulin. ahajournals.org |
| PDE2 | Dual (cAMP and cGMP) | cAMP hydrolysis is allosterically activated by cGMP. ahajournals.org |
| PDE3 | Dual (cAMP and cGMP) | Competitively inhibited by cGMP. ahajournals.org |
Cellular Signaling and Regulatory Roles of Guanosine 2 Monophosphate and Its Derivatives
Guanosine-2',3'-cyclic Monophosphate as a Stress Signaling Molecule
Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP) is a variant of the more commonly known 3',5'-cGMP. While its roles have been historically less understood, recent research has identified it as a significant molecule in cellular stress signaling, particularly in plants.
Role in Plant Stress Responses, including Wounding, Heat, and Darkness
In plants, 2',3'-cGMP has been identified as a key signaling molecule in response to various abiotic stresses. researchgate.net Its concentration has been shown to increase rapidly and significantly under conditions of physical damage, temperature fluctuations, and light deprivation.
Wounding: Mechanical wounding of Arabidopsis thaliana leaves leads to a rapid and significant (approximately 5-fold) increase in the concentration of 2',3'-cGMP compared to control samples. nih.govbohrium.comfrontiersin.org This suggests a direct correlation between physical stress and the upregulation of this cyclic nucleotide. nih.gov The accumulation of 2',3'-cGMP is thought to be a result of RNA degradation triggered by tissue injury. researchgate.netnih.gov
Heat and Darkness: Similar to wounding, exposure to heat and dark conditions also elevates cellular levels of 2',3'-cGMP in plants. researchgate.net This accumulation under diverse stress conditions points to a broader role for 2',3'-cGMP as a general stress signal. Treatment of Arabidopsis with 2',3'-cAMP, a related molecule, was found to upregulate biological processes related to salt stress and defense responses, further indicating the involvement of these cyclic nucleotides in environmental stress signaling. nih.gov
The rapid increase of 2',3'-cGMP in response to these stressors suggests it may be part of an early warning system within the plant, initiating downstream defense and adaptation mechanisms. researchgate.netnih.gov
Association with Stress Granule Formation in Eukaryotic Cells
Stress granules (SGs) are dense, membraneless aggregates of messenger ribonucleoproteins (mRNPs) that form in the cytoplasm of eukaryotic cells in response to environmental stress. nih.govnih.govbiorxiv.org These granules play a protective role by temporarily stalling the translation of non-essential mRNAs, thereby conserving energy and prioritizing the synthesis of stress-response proteins. cellsignal.comstjude.org
The formation of SGs is a highly regulated process involving the aggregation of RNA-binding proteins (RBPs) and untranslated mRNA. nih.govfrontiersin.org While the role of 2',3'-cyclic adenosine (B11128) monophosphate (2',3'-cAMP) in promoting SG formation is more established, 2',3'-cGMP is also implicated, albeit potentially to a lesser extent. nih.gov In plant cells, 2',3'-cAMP is known to bind to certain RBPs, such as Rbp47b, to promote the assembly of SGs. nih.govnih.gov Studies have shown that 2',3'-cGMP binds only weakly to this specific protein, suggesting that while it may participate in SG formation, other molecules like 2',3'-cAMP might be the primary drivers in this context. nih.gov The accumulation of these cyclic nucleotides during stress-induced RNA degradation may trigger the formation of SGs, which serve as centers for processing stress signals. nih.govnih.gov
Cyclic Guanosine (B1672433) Monophosphate (cGMP) as a Canonical Second Messenger
Cyclic guanosine monophosphate (cGMP) is a well-established second messenger in numerous physiological processes across various organisms. wikipedia.org It is synthesized from guanosine triphosphate (GTP) by the enzyme guanylate cyclase. wikipedia.orgnih.gov cGMP exerts its effects by interacting with three main targets: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs). nih.govcusabio.com
Activation of cGMP-Dependent Protein Kinases (PKGs)
A primary mechanism of cGMP signaling is through the activation of cGMP-dependent protein kinases (PKGs), which are serine/threonine-specific kinases. wikipedia.orgphysiology.org PKGs are present in a variety of eukaryotes and in mammals, two main types, PKG-I and PKG-II, have been identified. wikipedia.org
The activation process involves the direct binding of cGMP to the regulatory domain of the PKG enzyme. wikipedia.orgpnas.org This binding induces a conformational change in the kinase, which alleviates the autoinhibition of the catalytic core and allows the enzyme to phosphorylate its specific substrate proteins on serine and threonine residues. nih.govwikipedia.orgpnas.org This phosphorylation cascade alters the function of target proteins, leading to a wide range of cellular responses, including the regulation of smooth muscle relaxation, platelet function, and gene expression. nih.govwikipedia.org
| PKG Activation Step | Description |
| 1. Signal Reception | A signal, such as nitric oxide (NO), stimulates guanylate cyclase to produce cGMP from GTP. cusabio.com |
| 2. cGMP Binding | cGMP molecules bind to the regulatory domains of the PKG enzyme. pnas.org |
| 3. Conformational Change | The binding of cGMP causes a conformational shift in the PKG protein, releasing the inhibition of its catalytic domain. wikipedia.org |
| 4. Substrate Phosphorylation | The now-active PKG catalytic domain phosphorylates target proteins on serine/threonine residues. nih.govnih.gov |
| 5. Cellular Response | Phosphorylation of substrate proteins leads to changes in their activity and results in a specific physiological effect (e.g., muscle relaxation). wikipedia.orgphysiology.org |
This table provides a simplified overview of the cGMP-dependent activation of Protein Kinase G (PKG).
Modulation of cGMP-Gated Ion Channels and Calcium Homeostasis
cGMP plays a critical role in regulating intracellular calcium (Ca2+) levels, in part by directly modulating the activity of cGMP-gated ion channels. nih.govnih.gov These channels, also known as cyclic nucleotide-gated (CNG) channels, are non-selective cation channels that are directly activated by the binding of cyclic nucleotides like cGMP. nih.gov
When cGMP binds to these channels, it causes them to open, allowing the influx of cations such as sodium (Na+) and Ca2+. nih.gov This mechanism is fundamental to processes like phototransduction in the retina. nih.govmdpi.com In rod and cone photoreceptors, light leads to the hydrolysis of cGMP, which causes the closure of cGMP-gated channels. nih.gov This closure reduces the influx of Ca2+, leading to a drop in intracellular Ca2+ concentration, which is a key signal for light adaptation. nih.gov
Furthermore, the cGMP/PKG signaling pathway indirectly influences calcium homeostasis. Activated PKG can phosphorylate several proteins that regulate Ca2+ levels. For instance, in smooth muscle cells, PKG activation leads to a decrease in intracellular Ca2+ concentration by:
Promoting the opening of calcium-activated potassium channels, leading to hyperpolarization and relaxation. wikipedia.org
Activating pumps like the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which sequesters Ca2+ into intracellular stores. nih.gov
Inhibiting the release of Ca2+ from intracellular stores. cusabio.com
This intricate regulation of ion channels and calcium-handling proteins by cGMP is essential for controlling a multitude of cellular functions, from vision to vascular tone. nih.govwikipedia.orgnih.gov
The cGAS-STING Pathway and 2',3'-Cyclic GMP-AMP (2',3'-cGAMP) Signaling
The innate immune system relies on pattern recognition receptors to detect molecular patterns associated with pathogens or cellular damage. nih.gov The cGAS-STING pathway is a critical component of this system that senses the presence of foreign or misplaced DNA in the cell's cytoplasm. wikipedia.org This pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which, upon binding to double-stranded DNA (dsDNA), becomes activated. wikipedia.orgdiabetesjournals.org
Once activated, cGAS catalyzes the synthesis of a noncanonical cyclic dinucleotide, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), from ATP and GTP. nih.govnih.gov This 2',3'-cGAMP molecule acts as a second messenger, diffusing through the cytoplasm to bind to and activate the STING (stimulator of interferon genes) protein, which is located on the membrane of the endoplasmic reticulum. diabetesjournals.orgnih.govelsevierpure.com
The binding of 2',3'-cGAMP induces a conformational change in STING, causing it to translocate from the endoplasmic reticulum to the Golgi apparatus. diabetesjournals.orgmdpi.com During this translocation, STING recruits and activates the kinase TBK1 (TANK-binding kinase 1). wikipedia.orgnih.gov TBK1 then phosphorylates the transcription factor IRF3 (interferon regulatory factor 3). wikipedia.orgnih.gov Phosphorylated IRF3 dimerizes and moves into the nucleus, where it drives the transcription of genes for type I interferons (such as IFN-β) and other inflammatory cytokines. wikipedia.orgmdpi.com This robust immune response helps to clear infections and signal to neighboring cells. diabetesjournals.orgnih.gov
| Component | Function |
| Cytosolic dsDNA | The trigger for the pathway, recognized as a danger signal. wikipedia.org |
| cGAS | A cytosolic DNA sensor that, upon binding DNA, synthesizes 2',3'-cGAMP. nih.govencyclopedia.pub |
| 2',3'-cGAMP | A second messenger that binds to and activates STING. nih.govnih.gov |
| STING | An adaptor protein that, upon activation, initiates a downstream signaling cascade. nih.govwikipedia.org |
| TBK1 | A kinase that is recruited and activated by STING, which then phosphorylates IRF3. nih.gov |
| IRF3 | A transcription factor that, upon phosphorylation, translocates to the nucleus to induce the expression of type I interferons. wikipedia.org |
| Type I Interferons | Cytokines that are produced and secreted to establish an antiviral state and modulate the immune response. wikipedia.orgmdpi.com |
This table outlines the key components and their roles in the cGAS-STING signaling pathway.
Cytosolic DNA Sensing and Activation of cGAMP Synthase (cGAS)
The innate immune system's first line of defense relies on pattern recognition receptors (PRRs) to identify pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). nih.gov Cytosolic double-stranded DNA (dsDNA) is a significant PAMP and DAMP, as DNA is typically confined to the nucleus and mitochondria in healthy cells. wikipedia.org Its presence in the cytoplasm signals infection by DNA viruses, retroviruses, or intracellular bacteria, as well as cellular stress and damage. wikipedia.orgnih.gov
The primary sensor for cytosolic dsDNA is the enzyme cyclic GMP-AMP synthase (cGAS). wikipedia.orgencyclopedia.pub cGAS belongs to the nucleotidyltransferase family and is ubiquitously expressed. wikipedia.org In its inactive state, cGAS resides in the cytoplasm. Upon encountering and binding to dsDNA, cGAS undergoes significant conformational changes that lead to its activation. frontiersin.orgnih.gov The binding is sequence-independent and involves positively charged amino acids on the cGAS surface interacting with the negatively charged phosphate (B84403) backbone of the DNA. wikipedia.orgnih.gov
This DNA binding triggers the dimerization of cGAS molecules, which unmasks the enzyme's catalytic pocket. wikipedia.orgfrontiersin.org The activated cGAS enzyme then utilizes cytosolic adenosine triphosphate (ATP) and guanosine triphosphate (GTP) as substrates to synthesize the second messenger, 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP). frontiersin.orgnih.govnih.gov This molecule is a critical derivative of both guanosine monophosphate and adenosine monophosphate, featuring a unique phosphodiester linkage between the 2'-hydroxyl group of GMP and the 5'-phosphate of AMP, and a canonical 3'-5' linkage. Kinetic studies have shown that cGAS first produces a linear intermediate, AMP-2'-GTP, before cyclizing it to form 2',3'-cGAMP. nih.gov
| Component | Function in Pathway |
| Cytosolic dsDNA | Damage- or pathogen-associated molecular pattern that serves as the initial trigger. |
| cGAS | Cytosolic DNA sensor that, upon binding DNA, becomes an active enzyme. wikipedia.orgencyclopedia.pub |
| ATP & GTP | Substrates used by activated cGAS to synthesize 2',3'-cGAMP. nih.gov |
| 2',3'-cGAMP | A second messenger that directly activates the STING protein. wikipedia.orgwikipedia.org |
Stimulator of Interferon Genes (STING) Activation and Innate Immune Responses
Once synthesized by cGAS, 2',3'-cGAMP functions as a second messenger, diffusing through the cytoplasm to bind to its direct target: the STING protein. wikipedia.orgwikipedia.org STING (also known as TMEM173, MITA, ERIS, and MPYS) is an adaptor protein that resides on the membrane of the endoplasmic reticulum (ER) as a homodimer. nih.govfrontiersin.org
The binding of 2',3'-cGAMP to the ligand-binding domain of the STING dimer induces a significant conformational change. frontiersin.org This activation event triggers the translocation of the STING protein from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus. frontiersin.orgfrontiersin.orgfrontiersin.org This trafficking is essential for the downstream signaling cascade.
In these post-ER compartments, the activated STING dimer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). frontiersin.orgfrontiersin.orgnih.gov TBK1 then phosphorylates multiple targets, including itself, STING, and the transcription factor interferon regulatory factor 3 (IRF3). wikipedia.orgfrontiersin.org The phosphorylation of IRF3 causes it to dimerize and translocate into the nucleus. frontiersin.orgresearchgate.net Simultaneously, STING activation can also lead to the activation of the NF-κB pathway. frontiersin.org
Within the nucleus, the IRF3 dimer and NF-κB act as master transcription factors, driving the expression of a wide array of genes crucial for the innate immune response. nih.govwikipedia.org A primary outcome is the robust production and secretion of type I interferons (IFN-α and IFN-β). nih.govnih.gov These interferons then act in both an autocrine and paracrine fashion, binding to receptors on infected and neighboring cells to induce an antiviral state, thereby limiting the spread of infection. wikipedia.org The pathway also stimulates the expression of numerous other pro-inflammatory cytokines and chemokines that help recruit other immune cells to the site of infection or damage. frontiersin.orgwikipedia.org
| Step | Key Proteins | Location | Outcome |
| 1. Binding | 2',3'-cGAMP, STING | Endoplasmic Reticulum (ER) | STING activation and conformational change. frontiersin.org |
| 2. Translocation | STING | ER → ERGIC → Golgi | Movement to signaling-competent compartments. frontiersin.orgfrontiersin.org |
| 3. Scaffolding | STING, TBK1 | ERGIC/Golgi | Recruitment and activation of TBK1. nih.gov |
| 4. Phosphorylation | TBK1, IRF3 | Cytoplasm | Phosphorylation and dimerization of IRF3. wikipedia.org |
| 5. Transcription | IRF3, NF-κB | Nucleus | Expression of Type I interferons and pro-inflammatory cytokines. frontiersin.orgwikipedia.org |
Crosstalk with Autophagy and Senescence Pathways
The cGAS-STING signaling pathway is intricately connected with other fundamental cellular processes, notably autophagy and senescence. frontiersin.org This crosstalk provides layers of regulation and connects innate immune sensing to cellular fate decisions.
Crosstalk with Autophagy: Autophagy is a cellular degradation and recycling process that sequesters cytoplasmic contents in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. frontiersin.org The relationship between autophagy and cGAS-STING signaling is bidirectional.
STING-induced Autophagy: Activation of STING at the ERGIC can directly trigger the formation of autophagosomes. frontiersin.orgfrontiersin.org This process appears to be a self-regulating mechanism, as autophagy can target and degrade components of the signaling pathway, including STING itself, to prevent excessive or prolonged inflammation. frontiersin.org
Autophagic Regulation of cGAS-STING: Autophagy can act as a negative regulator of the pathway. Selective autophagy, mediated by receptors like p62/SQSTM1, can target and degrade activated cGAS, thereby dampening the immune response. frontiersin.org Furthermore, autophagy can eliminate the initial trigger—cytosolic DNA—by a process known as micronucleophagy, preventing the pathway from being activated in the first place. tandfonline.com Conversely, in some contexts, autophagy is required for the delivery of viral components to cGAS, suggesting a complex, context-dependent role.
Crosstalk with Senescence: Cellular senescence is a state of irreversible cell cycle arrest often triggered by stressors like DNA damage. tandfonline.com Senescent cells are metabolically active and secrete a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the senescence-associated secretory phenotype (SASP). tandfonline.comnih.gov
The cGAS-STING pathway is a key regulator of the SASP. tandfonline.com Cytosolic chromatin fragments (CCFs), which can accumulate in cells undergoing senescence due to genomic instability or compromised nuclear envelope integrity, can be detected by cGAS. tandfonline.com This activates the STING pathway, leading to the production of SASP factors via IRF3 and NF-κB. tandfonline.com This inflammatory signaling helps orchestrate the immune clearance of senescent cells, a process termed "senescence surveillance." tandfonline.com If the cGAS-STING pathway is impaired, it can inhibit the SASP induced by DNA damage, potentially allowing damaged cells to evade immune clearance. tandfonline.com
| Pathway | Interaction with cGAS-STING | Consequence |
| Autophagy | STING activation can induce autophagy. frontiersin.org | Negative feedback loop; degradation of pathway components. frontiersin.org |
| Autophagy can degrade cytosolic DNA and cGAS. frontiersin.orgtandfonline.com | Prevents or dampens cGAS-STING activation. | |
| Senescence | cGAS senses cytosolic DNA fragments in senescent cells. tandfonline.com | Activation of STING drives the pro-inflammatory SASP. tandfonline.com |
| The STING-driven SASP recruits immune cells. | Promotes the clearance of senescent cells. tandfonline.com |
Biophysical and Structural Characteristics of Guanosine Monophosphate Aggregates
Formation and Structural Polymorphism of G-Quadruplexes
Guanosine-5'-monophosphate (5'-GMP) and other guanosine (B1672433) derivatives self-aggregate in water to form G-quadruplexes. nih.gov This hierarchical assembly process begins with the formation of G-quartets, planar structures comprised of four guanine (B1146940) molecules connected through an extended network of hydrogen bonds. nih.gov These quartets then stack to create four-stranded helical G-quadruplexes. nih.gov Unlike the G-quadruplexes formed by DNA sequences, those formed by GMP lack a covalent backbone, making them a valuable model system for studying the fundamental physicochemical conditions that govern guanosine's supramolecular aggregation. nih.govresearchgate.net
The structure of these G-quadruplexes is not uniform; they exhibit significant polymorphism. nih.govmdpi.com This structural diversity arises from variations in the arrangement of the G-tracts, loop conformations, and the number of stacked G-quartets. nih.gov In DNA, G-quadruplex forming sequences can contain more guanine residues than can be incorporated into the core structure at one time, leading to a variety of possible folded structures. nih.govmdpi.com Similarly, GMP can form different aggregate structures. For instance, at neutral pH, GMP can form columnar aggregates of stacked G-tetrads, while under acidic conditions (pH 5), it can form a continuous helix. nih.govmdpi.com This polymorphism is a key feature of guanine-rich nucleic acid structures and is believed to be linked to their biological functions. nih.govmdpi.com
| Feature | Description |
| Basic Unit | G-quartet: A planar ring of four guanine bases. nih.gov |
| Assembly | G-quartets stack to form a four-stranded helical structure (G-quadruplex). nih.gov |
| Driving Forces | Hoogsteen hydrogen bonding, π-π stacking interactions, and cation coordination. nih.govmdpi.com |
| Polymorphism | Can form various structures, including different helical arrangements and intramolecular or intermolecular assemblies. nih.govnih.govmdpi.com |
Helical Self-Assembly of Guanosine-5'-monophosphate in Aqueous Solutions
The self-assembly of Guanosine-5'-monophosphate (5'-GMP) into helical structures is highly sensitive to pH. Early X-ray fiber diffraction studies revealed that under slightly acidic conditions (e.g., pH 5), 5'-GMP forms a gel through self-assembly into a continuous helical structure. nih.govnih.gov This helix was initially proposed to be left-handed, with 15 nucleotides per 4 turns. nih.govnih.gov However, more recent studies using solid-state NMR and IR spectroscopy have challenged this, suggesting that the helix formed at pH 5 is, in fact, right-handed and contains exclusively C3'-endo sugar puckers. nih.govnih.gov
A key difference between the helical structures formed at pH 5 and pH 8 lies in the role of cations and the nature of the hydrogen bonding. nih.gov At pH 8, the helix is characterized by stacked, disc-like G-quartets with a central channel occupied by Na+ ions that are sandwiched between the quartets. nih.gov In contrast, the helix formed at pH 5 is proposed to be constructed from a "lock-washer-like" G-quartet structure where one side is broken, allowing for a continuous hydrogen-bonded helix. nih.gov Notably, this acidic helix has a central channel that is free of Na+ ions. nih.govnih.gov The driving forces for self-assembly at pH 5 are thought to be hydrogen bonding interactions between the singly charged phosphate (B84403) groups and between the phosphate groups and the guanine base. nih.gov
| pH Condition | Helical Structure Characteristics | Cation Involvement |
| pH 5 (Acidic) | Right-handed continuous helix; "lock-washer-like" G4 motif; exclusive C3'-endo sugar pucker. nih.govnih.gov | Central channel is free of Na+ ions. nih.govnih.gov |
| pH 8 (Neutral) | Right-handed helix; stacked, disc-like G-quartets; alternating C2'-endo and C3'-endo sugar puckers. nih.gov | Central channel is filled with Na+ ions. nih.gov |
Influence of Cations on Guanosine Monophosphate Self-Association and Stability
The formation and stability of G-quadruplexes are critically dependent on the presence of cations. nih.govmdpi.com Monovalent cations are required to promote the stacking of the G-quartets by coordinating with the oxygen atoms in the central cavity between two adjacent tetrads. nih.govmdpi.com For a cation to be effective, it must possess a positive monovalent charge and have an appropriate ionic radius to fit within the G-quadruplex's inner cavity. nih.gov
Different cations exhibit varying abilities to stabilize the G-quadruplex structure. nih.govmdpi.com The stabilizing ability generally follows the order: K+ > Rb+ > Na+ > Cs+ = Li+. mdpi.com The ionic radius and the energy of dehydration are key factors influencing this stabilizing capacity. nih.gov Potassium (K+), a major intracellular ion, is particularly effective at promoting the elongation of G-quadruplexes compared to other cations like sodium (Na+), ammonium (B1175870) (NH4+), and lithium (Li+). nih.govresearchgate.net This has led to the hypothesis that K+ and Na+ (the major extracellular ion) might regulate a switch between linear and G-quadruplex DNA forms in vivo. nih.gov The concentration of both GMP and the excess cations also plays a specific role in controlling the formation and elongation of these supramolecular structures. nih.govresearchgate.net
| Cation | Relative Stabilizing Ability | Key Characteristics |
| Potassium (K+) | Highest | Favors G-quadruplex elongation, resulting in the longest particles in solution. nih.govresearchgate.net |
| Rubidium (Rb+) | High | Effective stabilizer. mdpi.com |
| Sodium (Na+) | Moderate | Stabilizes G-quartets, but to a lesser extent than K+. nih.govmdpi.com |
| Ammonium (NH4+) | Moderate | Stabilizing ability similar to Na+. mdpi.com |
| Cesium (Cs+) | Low | Weak stabilizer. mdpi.com |
| Lithium (Li+) | Lowest | Weak stabilizer; may even destabilize the stacking. nih.govmdpi.com |
Metal Ion Coordination in Guanosine Monophosphate Complexes
Metal ions can coordinate with Guanosine Monophosphate (GMP) at several sites, influencing its structure and stability. The primary coordination sites are the N7 position of the guanine nucleobase and the phosphate group. acs.orgnih.gov In many nucleotide complexes, a metal ion that is primarily bound to the phosphate group can also interact with the N7 of the purine (B94841) base, as these nucleotides predominantly exist in the anti conformation in solution. acs.org This dual interaction leads to the formation of a macrochelate, which results in increased complex stability. acs.org
The specific coordination depends on factors like the metal ion itself and the pH of the solution. For instance, with divalent metal ions like Mg2+, Cu2+, and Zn2+, it has been shown that the phosphate-coordinated metal ion also interacts with the N7 of the nucleobase in dGMP complexes. acs.org The extent of this macrochelate formation varies, being around 41% for Mg(dGMP) and as high as 93% for Cu(dGMP). acs.org Studies with Cadmium (Cd(II)) have shown that slightly acidic pH (pH 6) favors coordination through the oxygen of the phosphate group, while basic pH (pH 8) favors coordination through the nitrogen (N7) of the guanine base. semanticscholar.org Transition metal ions like silver (Ag+) can also induce aggregation of 5'-GMP. nih.govresearchgate.net Ag+ is thought to coordinate with both the N7 and the O6 positions of the guanine base, potentially mediating the formation of a guanine dimer within a larger, base-stacked aggregate. nih.govresearchgate.net Organotin compounds have also been shown to coordinate with the phosphate group of 5'-GMP. nih.gov
| Metal Ion | Primary Coordination Sites | pH Dependence | Structural Outcome |
| Mg2+, Cu2+, Zn2+ | Phosphate group and N7 of guanine. acs.org | Not specified | Formation of stable macrochelates. acs.org |
| Cadmium (Cd(II)) | Phosphate oxygen or Guanine nitrogen. semanticscholar.org | pH 6: Phosphate oxygen; pH 8: Guanine N7. semanticscholar.org | Formation of different supramolecular complexes. semanticscholar.org |
| Silver (Ag+) | Phosphate group, N7, and O6 of guanine. nih.govresearchgate.net | Not specified | Promotes nucleotide stacking and aggregation. nih.govresearchgate.net |
| Organotin (IV) | Phosphate group. nih.gov | Not specified | Polymeric structures with distorted trigonal bipyramidal geometry around tin. nih.gov |
Physiological and Pathological Implications of Guanosine 2 Monophosphate Pathways
Neurological Systems and Neuroprotection Mediated by Guanosine (B1672433) and its Metabolites
Guanosine, a purine (B94841) nucleoside, is recognized for its neuroprotective properties. nih.gov It is released in the brain under normal physiological conditions and in greater amounts during pathological events. mdpi.com Guanosine and its related compounds play a significant role in mitigating neuroinflammation, oxidative stress, and excitotoxicity, while also exerting trophic effects on neuronal and glial cells. nih.gov
Guanosine demonstrates notable neurotrophic effects, influencing the proliferation and differentiation of various neural cell types. Studies have shown that extracellular guanosine stimulates mitosis and the synthesis of trophic factors. researchgate.net It has been reported to induce proliferation and differentiation in hippocampal neurons, glial cells, and pheochromocytoma (PC12) cells. nih.gov These actions are believed to be mediated by the stimulation of astrocytic release of several growth factors, including nerve growth factor (NGF), transforming growth factor-beta (TGF-β), and fibroblast growth factor 2 (FGF-2). nih.gov This stimulation of trophic factor release contributes to neurite arborization and outgrowth, as well as antiapoptotic effects. nih.gov
| Cell Type | Effect | Mediating Factors |
|---|---|---|
| Hippocampal Neurons | Proliferation, Differentiation, Neurite Outgrowth | NGF, TGF-β, FGF-2 |
| Glial Cells | Proliferation, Differentiation | NGF, TGF-β, FGF-2 |
| PC12 Cells | Proliferation, Differentiation | NGF, TGF-β, FGF-2 |
A primary mechanism of guanosine-mediated neuroprotection involves the modulation of the glutamatergic system. nih.gov Excessive glutamate (B1630785) can lead to excitotoxicity, a process implicated in various neuropathologies. mdpi.com Guanosine helps to counteract this by enhancing glutamate uptake and reducing its release. phcogrev.com Specifically, it has been shown to prevent the stimulation of synaptosomal glutamate release and the reduction in astrocytic glutamate uptake caused by excitotoxins. nih.gov This modulation of glutamatergic transmission is a key factor in guanosine's ability to protect against excitotoxicity-induced seizures. nih.gov
The neuroprotective effects of guanosine have positioned it as a potential therapeutic agent for a range of neurological disorders.
Ischemic Stroke: In animal models of ischemic stroke, systemic administration of guanosine has been shown to provide dose-dependent neuroprotection, leading to a reduction in neurological deficits and infarct volume. nih.gov Its therapeutic potential has also been observed in response to reperfusion injury. nih.gov
Alzheimer's Disease: Guanosine has shown protective effects against toxicity induced by amyloid-β peptide, a hallmark of Alzheimer's disease. nih.gov In rodent models, guanosine treatment has been found to prevent behavioral and neurochemical alterations, including spatial memory impairment and oxidative stress. nih.gov
Parkinson's Disease: Guanosine has demonstrated neuroprotective effects in both in vitro and in vivo models of Parkinson's disease. nih.gov This is attributed to its ability to counteract cellular events characteristic of the disease, such as excitotoxicity, oxidative stress, and neuroinflammation, which lead to the degeneration of dopaminergic neurons. nih.gov
| Condition | Observed Effects of Guanosine |
|---|---|
| Ischemic Stroke | Reduces neurological deficits and infarct volume. nih.gov |
| Alzheimer's Disease | Protects against amyloid-β induced toxicity and prevents cognitive impairment. nih.govnih.gov |
| Parkinson's Disease | Protects dopaminergic neurons by counteracting excitotoxicity and oxidative stress. nih.gov |
Emerging research suggests that guanosine also possesses antidepressant-like properties. nih.gov The neuroprotective mechanisms of guanosine share similarities with those of antidepressants, including its neurotrophic properties and its ability to modulate glutamatergic transmission. nih.gov Furthermore, guanosine has been shown to induce signaling pathways, such as the PI3K/Akt and MAPKs pathways, which are also implicated in the action of antidepressants. nih.gov In animal models, guanosine has demonstrated antidepressant-like effects. nih.gov
Cardiovascular Physiology and Pathophysiology
In the cardiovascular system, the cyclic guanosine monophosphate (cGMP) pathway plays a pivotal role in regulating a multitude of physiological processes. jacc.org
Cyclic GMP is a critical intracellular second messenger that governs fundamental functions in the myocardium, ranging from acute contraction and relaxation to long-term processes like gene expression and cell growth. jacc.org The cGMP signaling cascade is initiated by two types of guanylyl cyclases (GCs): soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylyl cyclase (pGC), which is activated by natriuretic peptides. nih.gov
The effects of cGMP are mediated through several target molecules, primarily cGMP-dependent protein kinases (PKGs). jacc.org In the heart, cGMP signaling has several important functions:
Myocardial Contraction and Relaxation: cGMP contributes to the regulation of cardiac contractility. It has been shown to have a negative inotropic effect, meaning it can decrease the force of myocardial contraction. ahajournals.org It also plays a role in enhancing cardiac relaxation. ahajournals.org
Cardiac Remodeling and Hypertrophy: Chronic elevation of cGMP has been demonstrated to prevent and even reverse cardiac hypertrophy. nih.gov The cGMP pathway inhibits processes that lead to maladaptive remodeling of the heart. ahajournals.org
Cardioprotection: The cGMP pathway is implicated in protecting the heart from injury, particularly from ischemia-reperfusion injury. jacc.org
Dysfunctional cGMP signaling is associated with the pathogenesis of various cardiovascular diseases, including heart failure. ahajournals.org Consequently, modulation of the cGMP pathway is being explored as a therapeutic strategy for conditions such as acute myocardial infarction and cardiac hypertrophy. jacc.org
Implications in Heart Failure and Ischemia-Reperfusion Injury
Cyclic guanosine monophosphate (cGMP) is a critical second messenger molecule involved in various physiological processes, including the regulation of vascular smooth muscle tone and cardiac function. Its pathway is significantly implicated in the pathophysiology of heart failure and ischemia-reperfusion (I/R) injury, which occurs when blood supply is restored to tissue after a period of ischemia, or lack of oxygen.
The nitric oxide-sensitive guanylyl cyclase (NO-GC)/cGMP-dependent signaling pathway is recognized for its protective role against cardiac damage during an acute myocardial infarction. oup.com This pathway's activation leads to the production of cGMP, which mediates vasodilation and has been shown to be essential for the beneficial effects of ischemic postconditioning, a process that protects the heart from I/R injury. oup.commdpi.com Studies in mice with a cardiomyocyte-specific deletion of NO-GC demonstrated the importance of this enzyme within the heart muscle cells for cardioprotective signaling following a heart attack. oup.com
However, the role of plasma cGMP levels in predicting heart failure risk is complex. In a community-based cohort study, higher plasma cGMP levels were paradoxically associated with an increased risk of incident heart failure with preserved ejection fraction (HFpEF) and other cardiovascular diseases. nih.gov This suggests that elevated cGMP may reflect an overactivation of upstream signaling pathways, such as the natriuretic peptide system, in response to underlying cardiac stress, rather than a protective effect at that stage. nih.gov
In the context of ischemic stroke, the precursor molecule guanosine has shown neuroprotective effects against reperfusion injury. Systemic administration of guanosine in rats before or shortly after reperfusion significantly reduced infarct volume. nih.gov The protective mechanism appears to be at least partially mediated by the inhibition of interleukin-8 (IL-8), a pro-inflammatory marker triggered by reperfusion, rather than by affecting reactive oxygen species (ROS) formation or endoplasmic reticulum stress. nih.gov
| Condition | Role of cGMP Pathway | Key Findings |
| Heart Failure | Complex; elevated plasma cGMP associated with increased risk of incident HFpEF. | May reflect compensatory activation of natriuretic peptide signaling in response to cardiac stress. nih.gov |
| Ischemia-Reperfusion Injury | Cardioprotective. | The NO-GC/cGMP pathway in cardiomyocytes is crucial for protection against I/R damage. oup.com |
| Ischemic Stroke | Neuroprotective (via Guanosine). | Guanosine reduces infarct volume by inhibiting post-reperfusion inflammation (e.g., IL-8 release). nih.gov |
Roles in Oncogenesis and Anti-tumorigenic Mechanisms
Guanosine monophosphate and its related metabolic pathways play multifaceted and often contradictory roles in the development and progression of cancer.
Guanosine Monophosphate Reductase (GMPR) as a Regulator of Cancer Cell Invasion and Tumorigenicity
Guanosine monophosphate reductase (GMPR) is a crucial enzyme in the purine salvage pathway, catalyzing the conversion of guanosine monophosphate (GMP) to inosine (B1671953) monophosphate (IMP), thereby depleting guanylate pools. This function positions GMPR as a key regulator of intracellular guanosine triphosphate (GTP) levels, which are vital for the activity of small GTP-binding proteins (G-proteins) that control a wide array of cellular processes, including cell invasion and proliferation. duke.edutandfonline.com
| Enzyme / Protein | Function in Cancer | Mechanism of Action |
| GMPR | Suppressor of invasion and tumorigenicity. | Converts GMP to IMP, reducing GTP pools and inhibiting RAC1 activity. tandfonline.comnih.gov |
| EPHA4 | Can have both pro- and anti-oncogenic roles. | Phosphorylates GMPR at Tyr267, activating it to suppress RAC1-mediated invasion. duke.edunih.gov |
| RAC1 | Driver of cell invasion. | A small GTPase whose activity is dependent on available GTP pools. nih.gov |
The cGAS-STING Pathway in Anti-cancer Immunity and Immunotherapy
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system that detects the presence of cytosolic DNA, a danger signal that can originate from pathogens or from damaged cancer cells. annualreviews.orgnih.gov This pathway is a pivotal link between cancer-cell-intrinsic events and the activation of anti-tumor immunity.
Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). portlandpress.com This cGAMP molecule then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum. annualreviews.org STING activation initiates a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. portlandpress.comnih.gov
These secreted factors are crucial for orchestrating a robust anti-cancer immune response. They contribute to multiple steps in the cancer-immunity cycle, including:
Antigen Presentation: Type I IFNs promote the maturation of dendritic cells (DCs), enhancing their ability to process and present tumor antigens to T cells. frontiersin.org
T Cell Priming and Activation: The pathway is essential for the effective priming of tumor-antigen-specific CD8+ T cells. annualreviews.org
Immune Cell Recruitment: The inflammatory environment created by STING activation helps recruit cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells into the tumor microenvironment to eliminate cancer cells. portlandpress.comnih.gov
Given its central role in stimulating endogenous anti-tumor immunity, the cGAS-STING pathway has emerged as a highly promising target for cancer immunotherapy. annualreviews.orgnih.gov The development of STING agonists aims to therapeutically activate this pathway to enhance the efficacy of other treatments, such as immune checkpoint inhibitors. nih.gov
Anticancer Properties of Guanosine 2',3'-cyclic Monophosphate
Guanosine 2',3'-cyclic monophosphate (2',3'-cGMP) is a positional isomer of the more commonly studied 3',5'-cGMP. Research has indicated that 2',3'-cGMP possesses direct anti-proliferative and pro-apoptotic properties in certain cancer cell lines. nih.gov
In studies using the HuT-78 T-cell lymphoma cell line, extracellularly applied 2',3'-cGMP was shown to induce apoptosis and inhibit cell proliferation. nih.gov The proposed mechanism involves the extracellular conversion of 2',3'-cGMP first to guanosine mononucleotides (like 2'-GMP or 3'-GMP) by ecto-phosphodiesterases, and subsequently to guanosine by ectonucleotidases. Guanosine is then thought to enter the cell via nucleoside transporters to exert its cytotoxic effects. nih.gov This entire process could be blocked by an inhibitor of nucleoside transport, underscoring the necessity of cellular uptake for the anti-cancer effect. nih.gov Furthermore, 2',3'-cGMP is capable of blocking DNA synthesis in vitro, providing another potential mechanism for its anti-proliferative action.
Involvement in Infectious Disease Pathogenesis and Host Defense
Pathogen-Induced Cyclic Guanosine Monophosphate Elevation for Immune Evasion
While host cells use cyclic dinucleotides like cGAMP to initiate an immune response, some pathogens have evolved to manipulate cyclic guanosine monophosphate signaling for their own benefit, particularly for evading host defenses. A key example is the use of bis-(3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP) by bacteria.
In plant-pathogen interactions, high intracellular levels of c-di-GMP in bacteria such as Pseudomonas syringae serve as a mechanism for immune evasion. uzh.chjic.ac.uk The plant immune system recognizes specific pathogen-associated molecular patterns (PAMPs), such as the bacterial protein flagellin. This recognition triggers a defense response known as pattern-triggered immunity (PTI). uzh.ch Elevated c-di-GMP levels in the bacteria act to inhibit the synthesis of flagellin. By producing less of this potent immunogen, the bacteria can better evade detection by the plant's immune receptors, thereby facilitating colonization. uzh.chjic.ac.uk This strategy allows the pathogen to avoid activating a robust defense response from the host.
Antiviral Properties of Guanosine 2',3'-cyclic Monophosphate
Guanosine 2',3'-cyclic monophosphate (2',3'-cGMP) is a cyclic nucleotide implicated in antiviral responses through various mechanisms. Its antiviral properties can be understood through its role as a component of more complex signaling molecules that activate innate immunity, as well as through potential direct-acting antiviral effects.
One of the primary ways 2',3'-cGMP is involved in antiviral defense is as a structural component of cyclic dinucleotides (CDNs). For instance, the novel virus-induced CDN, 2',3'-cyclic di-GMP (2',3'-c-di-GMP), has been identified as a potent activator of antiviral immunity in organisms like Drosophila nih.govbiorxiv.org. When produced in response to a viral infection, this molecule acts as a powerful agonist for the STING (Stimulator of Interferon Genes) protein biorxiv.org. The activation of the STING signaling pathway is a critical event in the innate immune response, leading to the transcription of genes that encode for interferons and other antiviral molecules, thereby establishing a broad antiviral state within the host biorxiv.org. Research has shown that 2',3'-c-di-GMP provides a stronger protective effect against viruses like the Drosophila C virus (DCV) compared to other CDNs nih.govbiorxiv.org.
In addition to its role in innate immunity, Guanosine 2',3'-cyclic monophosphate sodium has been described as a novel antiviral agent with direct activity against several viruses, including HIV, herpesviruses, and vaccinia virus biosynth.com. The proposed mechanism for this direct action is the inhibition of DNA synthesis biosynth.com. Specifically, the compound is suggested to inhibit the activity of two enzymes crucial for viral replication: ribonucleotide reductase and DNA polymerase biosynth.com. By targeting these enzymes, 2',3'-cGMP can interfere with the production of new viral genomes, thereby halting the spread of the infection.
The following table summarizes the key research findings on the antiviral properties associated with Guanosine 2',3'-cyclic monophosphate and its derivatives.
Table 1: Research Findings on the Antiviral Properties of Guanosine 2',3'-cyclic Monophosphate and Related Compounds
| Compound/Molecule | Proposed Antiviral Mechanism | Pathway Involved | Target Viruses/Models |
|---|---|---|---|
| 2',3'-cyclic di-GMP (2',3'-c-di-GMP) | Indirect; acts as a potent second messenger to trigger an innate immune response. nih.govbiorxiv.org | STING Signaling Pathway | Drosophila C virus (DCV) nih.govbiorxiv.org |
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Guanosine 2',3'-cyclic monophosphate (2',3'-cGMP) |
| Guanosine 2',3'-cyclic di-GMP (2',3'-c-di-GMP) |
| DNA polymerase |
| Interferon |
| Ribonucleotide reductase |
Advanced Research Methodologies and Techniques for Guanosine 2 Monophosphate Studies
Spectroscopic Approaches for Structural Elucidation (e.g., EPR, NMR, FTIR)
Spectroscopic methods are fundamental to understanding the three-dimensional structure of guanosine (B1672433) monophosphates and their interactions with other molecules.
Electron Paramagnetic Resonance (EPR): Also known as Electron Spin Resonance (ESR), this technique is particularly useful for studying paramagnetic species, including free radicals and metal complexes. In the context of guanosine monophosphate, EPR has been used to investigate the effects of ionizing radiation. For instance, X-irradiation of guanosine 5'-monophosphate single crystals at low temperatures leads to the formation of radical species. K-band ESR and ENDOR (Electron Nuclear Double Resonance) spectroscopy have been employed to identify these radicals, such as the O6-protonated anion radical and the C8 H-addition radical nih.gov. These studies provide insights into the mechanisms of radiation damage to nucleic acid components. The basic principle of EPR involves detecting the absorption of microwave radiation by unpaired electrons in a magnetic field, which can provide information about the electronic structure and environment of the paramagnetic center acs.orgnih.govchimia.ch.
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. Both 1H and 31P NMR techniques have been applied to analyze the binding mode of guanosine 2'-monophosphate (2'-GMP) to proteins like histone jst.go.jp. The 31P nucleus serves as a selective marker for phosphorylated compounds, allowing for the direct observation of the phosphate (B84403) group's environment. Techniques such as 31P-diffusion ordered spectroscopy (DOSY) and 31P-T1 relaxation measurements can confirm complex formation. Furthermore, saturation transfer difference (STD) NMR experiments can identify the specific protons of 2'-GMP that are in close contact with the protein, revealing the binding epitopes jst.go.jp. Solid-state NMR has also been used to determine structural details of guanosine 5'-monophosphate self-assemblies nih.govresearchgate.net.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique provides a "fingerprint" of the molecule's functional groups and bonding arrangements. FTIR has been used to study the self-association of 5'-GMP in aqueous solutions and to characterize the sugar pucker conformation nih.govacs.org. By analyzing the vibrational modes of the phosphate groups and the guanine (B1146940) base, researchers can gain insights into hydrogen bonding and conformational changes. For example, FTIR, in combination with biomolecular simulations, has been used to identify the precise position and hydrogen-bonding network of a guanosine diphosphate (B83284) (GDP)-H2PO4- intermediate within an enzyme complex, providing structural information beyond the resolution of X-ray crystallography rub.de.
Table 1: Spectroscopic Techniques for Guanosine Monophosphate Structural Elucidation
| Technique | Principle | Application in GMP Studies | Key Findings |
| EPR/ESR | Measures absorption of microwaves by unpaired electrons in a magnetic field. | Identification of radical species formed upon X-irradiation of GMP crystals. | Revealed the formation of O6-protonated anion and C8 H-addition radicals, providing insight into radiation damage mechanisms. nih.gov |
| NMR | Exploits the magnetic properties of atomic nuclei to determine molecular structure. | Analysis of 2'-GMP binding to proteins; determination of sugar pucker conformation in 5'-GMP self-assemblies. | Identified binding epitopes of 2'-GMP with histone and characterized the helical structure of 5'-GMP aggregates. jst.go.jpnih.gov |
| FTIR | Measures the absorption of infrared radiation corresponding to molecular vibrations. | Characterization of functional groups, hydrogen bonding, and conformational changes in GMP. | Provided detailed structural information on GMP self-association and enzymatic intermediates. nih.govrub.de |
High-Performance Liquid Chromatography (HPLC) for Guanosine Monophosphate Quantification and Kinase Assays
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of nucleotides.
Quantification of Guanosine Monophosphate: Reversed-phase HPLC (RP-HPLC) is commonly used to determine the concentration of GMP in various samples, including food products and biological extracts cabidigitallibrary.orgnih.gov. These methods typically employ a C18 column and a phosphate buffer mobile phase, with detection achieved by UV absorbance at around 254-260 nm cabidigitallibrary.orgnih.govresearchgate.net. The technique is valued for its accuracy, sensitivity, and reproducibility. Method validation according to established guidelines ensures linearity, recovery, and acceptable limits of detection and quantification cabidigitallibrary.org. Core-shell columns can be used to achieve high efficiency and low back-pressure, enabling the separation of multiple nucleotides in a single run helixchrom.com.
HPLC-Based Kinase Assays: HPLC is also instrumental in studying the kinetics of enzymes that metabolize guanosine monophosphate, such as guanylate kinase. An HPLC-based assay can directly measure the enzymatic conversion of GMP to guanosine diphosphate (GDP) by monitoring the separation and quantification of the substrate (GMP), product (GDP), and other nucleotides like ATP and ADP involved in the reaction nih.govresearchgate.net. This direct detection method, based on the intrinsic UV absorption of the nucleotides, avoids the complexities of coupled-enzyme systems nih.gov. Such assays are robust and can be used for screening potential enzyme inhibitors and determining their IC50 values nih.govresearchgate.net.
Table 2: HPLC Applications in Guanosine Monophosphate Research
| Application | HPLC Method | Key Parameters | Outcome |
| Quantification | Reversed-Phase HPLC with C18 column. cabidigitallibrary.org | Mobile phase: Phosphate buffer; Detection: UV at 254-260 nm. cabidigitallibrary.orgnih.gov | Accurate and sensitive measurement of GMP concentrations in various samples. cabidigitallibrary.orgnih.gov |
| Kinase Assays | Isocratic elution on a C18 column. nih.govresearchgate.net | Direct UV detection of substrates (GMP, ATP) and products (GDP, ADP). nih.govresearchgate.net | Determination of enzyme kinetics, screening of inhibitors, and IC50 value generation. nih.gov |
Enzyme-Linked Immunosorbent Assays (ELISA) for Cyclic Guanosine Monophosphate Detection in Biological Samples
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for detecting and quantifying peptides, proteins, antibodies, and hormones. It is also a valuable tool for measuring the levels of cyclic guanosine monophosphate (cGMP), a key second messenger in many signaling pathways.
The most common format for cGMP detection is a competitive ELISA feiyuebio.commybiosource.com. In this setup, a microplate is pre-coated with an antibody specific for cGMP. The biological sample containing an unknown amount of cGMP is added to the wells along with a fixed amount of enzyme-labeled (e.g., horseradish peroxidase, HRP) cGMP. The unlabeled cGMP from the sample and the labeled cGMP compete for binding to the limited number of antibody sites. After an incubation period, the unbound components are washed away. A substrate is then added, which is converted by the bound enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of cGMP in the original sample. The concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of cGMP feiyuebio.commybiosource.com. These kits are designed for high sensitivity and specificity and can be used with a variety of biological samples, including serum, plasma, tissue homogenates, and cell culture supernatants feiyuebio.comcloud-clone.comassaygenie.commybiosource.com.
Table 3: Principles of Competitive ELISA for cGMP Detection
| Step | Description |
| Coating | Microplate wells are pre-coated with a monoclonal antibody specific to cGMP. mybiosource.com |
| Competition | The biological sample (containing unknown cGMP) and a fixed amount of HRP-labeled cGMP are added to the wells to compete for antibody binding. mybiosource.com |
| Washing | Unbound sample and labeled cGMP are washed away. |
| Substrate Addition | A chromogenic substrate is added, which reacts with the bound HRP to produce a colored product. |
| Detection | The absorbance is measured spectrophotometrically, with the color intensity being inversely proportional to the cGMP concentration in the sample. feiyuebio.com |
Molecular Dynamics Simulations and Free Energy Perturbation Calculations for Enzyme-Inhibitor Complexes
Computational methods provide powerful insights into the molecular interactions and energetics of guanosine monophosphate with its target enzymes.
Molecular Dynamics (MD) Simulations: MD simulations are a computational method for studying the physical movement of atoms and molecules over time nih.gov. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics of proteins and their complexes with ligands like guanosine monophosphate and its derivatives nih.govmdpi.comnih.gov. These simulations can be used to investigate the binding modes of inhibitors, identify key amino acid residues involved in the interaction, and understand the structural changes that occur upon ligand binding nih.gov. For example, MD simulations have been used to study the enzymatic mechanism of guanosine triphosphate (GTP) hydrolysis, a process that produces GDP mdpi.comacs.org.
In Vitro and In Vivo Models for Functional Characterization of Guanosine Monophosphate Pathways
To understand the biological role of guanosine monophosphate and its signaling pathways, researchers utilize a variety of experimental models, ranging from isolated enzymes to whole organisms.
In Vitro Models: In vitro studies are performed in a controlled environment outside of a living organism, such as a test tube or cell culture dish. These models are essential for characterizing the fundamental biochemical properties of enzymes involved in GMP metabolism. For example, in vitro assays are used to determine the enzymatic activity and kinetics of guanylate cyclases, which synthesize cGMP from GTP frontiersin.org. Cancer cell lines, such as those from prostate cancer, are also used as in vitro models to study the role of enzymes like guanosine monophosphate synthetase (GMPS) in cell growth and proliferation. In these models, techniques like pharmacological inhibition or gene knockdown can be used to investigate the effects of disrupting the GMP synthesis pathway biorxiv.org. Another example is the use of 661w cells, a cone photoreceptor cell line, to study the role of the cGMP-gated channel in response to light-induced stress nih.gov.
In Vivo Models: In vivo studies are conducted in whole, living organisms. These models are crucial for understanding the physiological and pathological roles of guanosine monophosphate pathways in a complex biological system. Animal models, such as rats and dogs, are frequently used. For instance, in vivo microdialysis in freely-moving rats allows for the monitoring of extracellular cGMP levels in the brain, providing insights into the glutamate (B1630785) receptor/nitric oxide/cGMP pathway nih.gov. This technique can be used to study the effects of specific inhibitors on this signaling cascade in real-time. In another example, studies in conscious dogs with transhepatic catheters have been used to investigate the role of hepatic cGMP in regulating net hepatic glucose uptake, demonstrating a link between cGMP signaling and glucose metabolism diabetesjournals.org. Furthermore, xenograft mouse models, where human cancer cells are implanted into mice, are used to study the effect of inhibiting GMP synthesis on tumor growth in vivo biorxiv.org.
Future Research Directions and Therapeutic Prospects
Discovery and Characterization of Putative Specific Receptors for Guanosine (B1672433) Monophosphates
A significant hurdle in understanding the specific roles of guanosine-based purines (GBPs) has been the lack of identified exclusive receptors. mdpi.com Unlike adenosine-based purines, for which several receptor subtypes (A1, A2A, A2B, A3) are well-characterized, no specific receptor has been cloned for guanosine triphosphate (GTP) or its metabolites, including guanosine monophosphates. mdpi.com
Despite this, research has uncovered specific binding sites with distinct affinity for GTP in both muscle and neural cell lines, suggesting the existence of yet-to-be-characterized receptors. mdpi.com Current evidence indicates that some effects of guanosine are mediated through interactions with other systems, such as the modulation of glutamate (B1630785) transporters and adenosine (B11128) receptors. mdpi.com For instance, guanosine has been shown to provide protection from oxidative damage in astrocytes by acting via adenosine A1 and A2A receptors. mdpi.com The future of this field hinges on the discovery and characterization of these putative receptors. Identifying specific receptors for guanosine monophosphates would allow for a clearer understanding of their signaling pathways and pave the way for targeted therapeutic interventions. mdpi.com
Development of Novel Pharmacological Modulators Targeting Guanosine Monophosphate Metabolic and Signaling Pathways
While specific receptors for 2'-GMP are yet to be found, extensive research into the signaling pathways of the related compound, cyclic guanosine monophosphate (cGMP), has yielded a variety of pharmacological modulators. These agents target the synthesis and degradation of cGMP and represent a promising strategy for treating a range of cardiovascular and other diseases. proquest.comnih.gov Future work will likely focus on developing more specific modulators and exploring their application to pathways involving other guanosine monophosphate isomers.
The primary strategies for modulating cGMP signaling involve either increasing its synthesis by targeting guanylate cyclases (GCs) or preventing its degradation by inhibiting phosphodiesterases (PDEs). proquest.comnih.gov
Modulators of cGMP Synthesis:
Soluble Guanylate Cyclase (sGC) Stimulators: These compounds, such as YC-1 and BAY 41-2272, enhance the sensitivity of sGC to endogenous nitric oxide (NO), but can also stimulate the enzyme directly. nih.govwikipedia.org They are dependent on a functional, reduced heme group within the sGC enzyme. nih.gov
Soluble Guanylate Cyclase (sGC) Activators: This class of drugs, including BAY 58-2667, can activate sGC even when the heme group is oxidized or absent, which is often the case under conditions of oxidative stress associated with disease. proquest.comnih.gov
Modulators of cGMP Degradation:
Phosphodiesterase (PDE) Inhibitors: These agents block the enzymes that break down cGMP into 5'-GMP. wikipedia.orgnih.gov Different PDE isoforms exist, with varying specificities for cGMP and cAMP. PDE5 inhibitors, like sildenafil, are cGMP-specific and are widely used to enhance cGMP-mediated vasodilation. wikipedia.orgnih.govqmul.ac.uk Other PDEs, such as PDE1, PDE2, PDE3, and PDE9, have also been implicated in cardiovascular disorders and are targets for novel drug development. nih.govqmul.ac.uk
The development of these modulators has been a translational success, particularly in cardiovascular medicine, where they offer protective effects by promoting smooth muscle relaxation, and inhibiting fibrosis and platelet aggregation. nih.govqmul.ac.uk
| Class | Mechanism of Action | Examples |
|---|---|---|
| sGC Stimulators | Increase sGC sensitivity to NO and directly stimulate the native enzyme | YC-1, BAY 41-2272, BAY 41-8543, CFM-1571, A-350619 nih.gov |
| sGC Activators | Activate sGC independently of the heme group, effective in oxidative stress conditions | BAY 58-2667, HMR-1766, S-3448 nih.gov |
| PDE Inhibitors | Prevent the degradation of cGMP to 5'-GMP | Sildenafil (PDE5), Zaprinast (PDE5), and others targeting PDE1, PDE2, PDE3, PDE9 nih.govnih.govqmul.ac.uk |
Exploration of Guanosine-2'-monophosphate Derivatives in Gene Therapy and Diagnostics
The application of specific guanosine monophosphate derivatives in gene-related technologies is an emerging area of research. While the direct use of this compound is not yet established in mainstream gene therapy or diagnostics, synthetic derivatives of guanosine monophosphate (GMP) are being explored for their utility in molecular biology and biotechnology.
One area of investigation involves the synthesis of modified GMP derivatives that can be incorporated into RNA molecules. researchgate.net For example, researchers have developed methods to create GMP derivatives carrying spacers and various organic molecules. researchgate.net These modified nucleotides can serve as "initiator nucleotides" in in vitro transcription reactions catalyzed by enzymes like T7 RNA polymerase. researchgate.net This technique allows for the site-specific introduction of functional moieties into RNA, which is crucial for studying RNA structure and function, and for the development of RNA-based therapeutics and diagnostics. The ability to synthesize RNA with specific modifications opens up possibilities for creating more stable and effective gene therapies or developing novel diagnostic probes.
Chemically, this compound is a purine (B94841) ribonucleoside 2'-monophosphate where the phosphate (B84403) group is attached to the 2' position of the ribose sugar. mybiosource.comnih.gov It is known to be an inhibitor of Ribonuclease T1, an enzyme that cleaves RNA. nih.gov This inhibitory characteristic, while not a direct application in gene therapy, highlights the potential for 2'-GMP derivatives to be developed as tools to modulate RNA stability and processing. Further research is needed to fully explore how derivatives of this compound could be leveraged for therapeutic and diagnostic purposes.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for characterizing the structural and purity parameters of Guanosine-2'-monophosphate in solution?
- Methodological Answer: Use high-resolution analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) for structural validation, coupled with reversed-phase HPLC for purity assessment. Ensure protocols adhere to guidelines for reporting experimental details, including solvent systems, column specifications, and calibration standards . For quantification, employ UV-Vis spectrophotometry at 254 nm, referencing extinction coefficients from peer-reviewed databases.
Q. How can researchers design experiments to differentiate this compound from its isomers (e.g., 3'- or 5'-monophosphate derivatives)?
- Methodological Answer: Utilize enzymatic assays with phosphodiesterases specific to 2'-phosphate bonds (e.g., nuclease P1) and validate results via mass spectrometry (MS) fragmentation patterns. Incorporate negative controls with known isomers and document retention times in chromatographic separations (e.g., ion-pairing HPLC) to establish specificity .
Q. What are the best practices for ensuring reproducibility in synthesizing this compound for in vitro studies?
- Methodological Answer: Follow standardized synthesis protocols from authoritative sources (e.g., Journal of Biological Chemistry methods sections), including detailed descriptions of reaction conditions (temperature, pH, enzyme/substrate ratios) and purification steps (e.g., anion-exchange chromatography). Provide raw spectral data and purity metrics in supplementary materials .
Advanced Research Questions
Q. How should researchers resolve contradictory data in studies investigating the enzymatic interactions of this compound with RNA polymerases?
- Methodological Answer: Conduct a systematic review using meta-analytical frameworks (e.g., Cochrane guidelines) to quantify heterogeneity (e.g., I² statistic) and identify confounding variables such as buffer composition or cofactor availability . Validate findings through orthogonal assays like surface plasmon resonance (SPR) for binding kinetics and analytical ultracentrifugation (AUC) for aggregation state analysis .
Q. What advanced computational and experimental approaches are suitable for studying the conformational dynamics of this compound in ribozyme catalysis?
- Methodological Answer: Combine molecular dynamics (MD) simulations (AMBER or CHARMM force fields) with time-resolved fluorescence anisotropy to track nucleotide flexibility. Cross-validate with small-angle X-ray scattering (SAXS) data to correlate solution-phase conformations with catalytic activity .
Q. How can researchers design a robust quality control workflow for this compound in GMP-compliant pharmacological studies?
- Methodological Answer: Implement automated data acquisition and analysis pipelines (e.g., UltraScan GMP module) adhering to 21 CFR Part 11 standards. Include predefined validation tests for batch consistency, such as limit-of-detection (LOD) assays and stability studies under accelerated degradation conditions .
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in cellular signaling pathways?
- Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to dose-response curves, accounting for intra-experimental variability via mixed-effects modeling. Use tools like R/Bioconductor for meta-analysis of transcriptomic datasets, ensuring transparency in data preprocessing steps (normalization, outlier removal) .
Methodological Considerations for Publication
- Data Reporting: Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility. Include raw datasets, instrument parameters, and statistical code in supplementary materials .
- Conflict Resolution: Address discrepancies in published data through rigorous replication studies and transparent disclosure of methodological divergences (e.g., buffer ionic strength, enzyme sources) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
